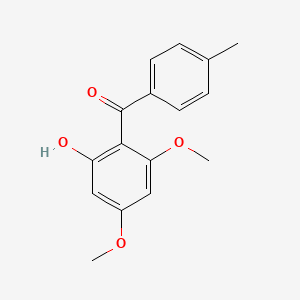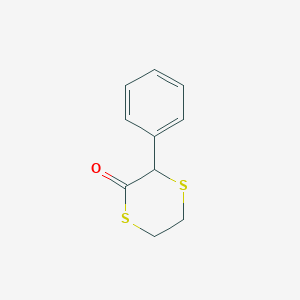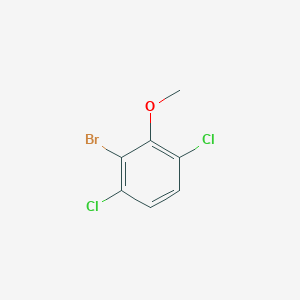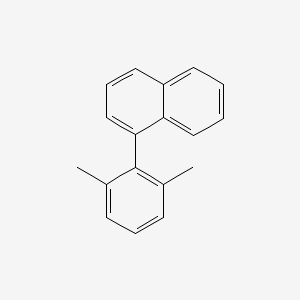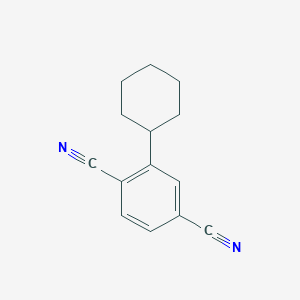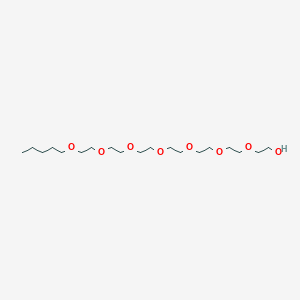
Heptaethylene glycol, pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptaethylene glycol, pentyl ether is a chemical compound with the molecular formula C14H30O8. It belongs to the class of glycol ethers, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . Glycol ethers are known for their excellent solvent properties and are commonly used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptaethylene glycol, pentyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Heptaethylene glycol, pentyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) are employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers.
Wissenschaftliche Forschungsanwendungen
Heptaethylene glycol, pentyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes due to its excellent solvent properties.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents.
Wirkmechanismus
The mechanism of action of heptaethylene glycol, pentyl ether involves its interaction with molecular targets and pathways. The compound acts as a solvent, facilitating the dissolution and interaction of various substances. It can also participate in chemical reactions, forming intermediates and products that influence biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Diethylene glycol monomethyl ether
- Diethylene glycol monoethyl ether
Comparison: Heptaethylene glycol, pentyl ether is unique due to its longer ethylene glycol chain, which imparts distinct solvent properties and reactivity. Compared to shorter-chain glycol ethers, it offers higher boiling points and better solubility for certain applications .
Eigenschaften
CAS-Nummer |
193142-09-5 |
|---|---|
Molekularformel |
C19H40O8 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-2-3-4-6-21-8-10-23-12-14-25-16-18-27-19-17-26-15-13-24-11-9-22-7-5-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
WCQVHAQIMNNEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
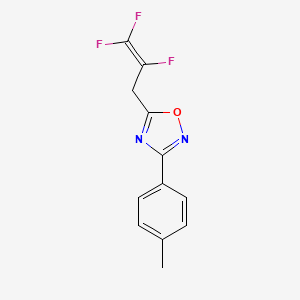
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
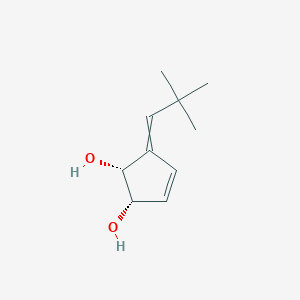
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
